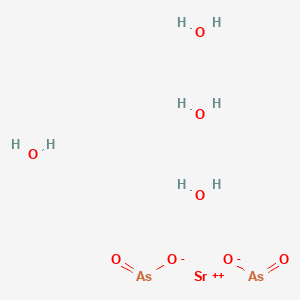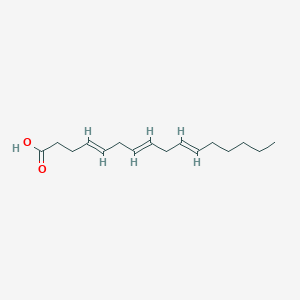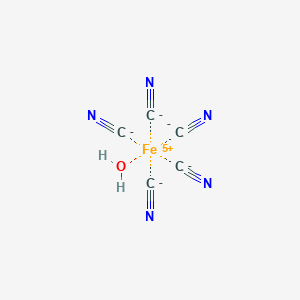
Iron(5+);pentacyanide;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(5+);pentacyanide;hydrate is a chemical compound that has been extensively studied by scientists due to its unique properties and potential applications in various fields. This compound is also known as ferric ferrocyanide or Prussian blue, and it has a deep blue color.
Wirkmechanismus
Iron(5+);pentacyanide;hydrate acts as a redox catalyst, which means that it can facilitate the transfer of electrons between molecules. It has a high affinity for certain metal ions, such as cesium and thallium, which allows it to selectively remove these ions from contaminated water. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Iron(5+);pentacyanide;hydrate has been shown to have minimal toxicity in animal studies and is generally considered safe for use in humans. It is not metabolized by the body and is excreted unchanged in the feces. In terms of its physiological effects, it has been shown to increase the absorption of cesium and thallium in the gastrointestinal tract, which may be useful in treating radiation exposure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using iron(5+);pentacyanide;hydrate in lab experiments is its high selectivity for certain metal ions, which allows for precise removal of these ions from contaminated samples. It is also relatively easy to synthesize and is stable under a wide range of conditions. However, one limitation is that it may not be effective for removing certain types of contaminants, such as organic pollutants.
Zukünftige Richtungen
There are several potential future directions for research on iron(5+);pentacyanide;hydrate. One area of interest is its potential use as a therapeutic agent for inflammatory and oxidative stress-related diseases. Another area of interest is its use in developing new materials with unique properties, such as improved catalytic activity or optical properties. Additionally, further research is needed to better understand its mechanism of action and potential limitations for use in different applications.
Conclusion:
Iron(5+);pentacyanide;hydrate is a unique chemical compound with potential applications in various fields, including medicine, environmental science, and material science. Its high selectivity for certain metal ions and relative ease of synthesis make it a promising candidate for use in lab experiments and potential commercial applications. Further research is needed to fully understand its mechanism of action and potential limitations, as well as to explore new directions for its use.
Synthesemethoden
Iron(5+);pentacyanide;hydrate can be synthesized by reacting potassium ferrocyanide with ferric chloride. The reaction produces iron(5+);pentacyanide;hydrate as a precipitate, which can be filtered and washed to obtain a pure product. The chemical equation for the reaction is as follows:
K4Fe(CN)6 + FeCl3 → Fe4[Fe(CN)6]3 + 4KCl
Wissenschaftliche Forschungsanwendungen
Iron(5+);pentacyanide;hydrate has been extensively studied for its potential applications in various fields, including medicine, environmental science, and material science. In medicine, it has been used as a diagnostic agent for imaging the gastrointestinal tract and as a treatment for radiation exposure. In environmental science, it has been used to remove heavy metals from contaminated water. In material science, it has been used as a pigment in paints and dyes.
Eigenschaften
CAS-Nummer |
14100-31-3 |
|---|---|
Produktname |
Iron(5+);pentacyanide;hydrate |
Molekularformel |
C5H2FeN5Na3O |
Molekulargewicht |
203.95 g/mol |
IUPAC-Name |
iron(5+);pentacyanide;hydrate |
InChI |
InChI=1S/5CN.Fe.H2O/c5*1-2;;/h;;;;;;1H2/q5*-1;+5; |
InChI-Schlüssel |
FBHLOFDMBUFQTF-UHFFFAOYSA-N |
SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Fe+5] |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Na+].[Na+].[Na+].[Fe+2] |
Synonyme |
aquapentacyanoferrate aquopentacyanoferrate nickel aquapentacyanoferrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)
![7-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B227457.png)
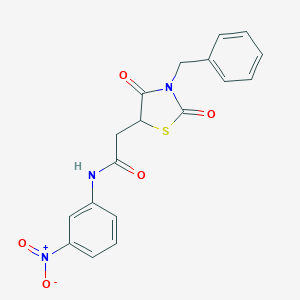

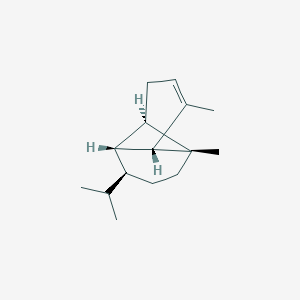

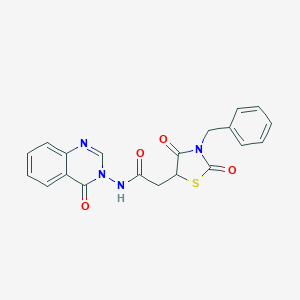
![2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227489.png)
![3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)

